molecular formula C18H13N3O2 B13075209 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 713514-51-3

2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one

Cat. No.: B13075209
CAS No.: 713514-51-3
M. Wt: 303.3 g/mol
InChI Key: IIYXFWJHKGQDLI-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one (CAS 713514-51-3) is an indenopyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound is synthesized via efficient, green multicomponent reactions, as demonstrated in protocols using catalysts like silver-loaded zirconia (Ag₂O–ZrO₂), which allows for high-yield production under mild conditions . Its molecular structure is characterized by a fusion of indane and pyrimidine rings, substituted with a 4-methoxyphenyl group and an amino functionality, which are crucial for its bioactive potential . Researchers value this compound as a key scaffold for investigating new therapeutic agents. Indenopyrimidine derivatives, as a class, are extensively studied for their diverse biological activities, which include serving as potent antagonists for adenosine A1 receptors and exhibiting promising antimicrobial and antitumor properties . The specific structure of this compound makes it a valuable intermediate for developing molecules that target various disease pathways. It is strictly for use in non-clinical, non-diagnostic laboratory research. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

713514-51-3

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

2-amino-4-(4-methoxyphenyl)indeno[1,2-d]pyrimidin-5-one

InChI

InChI=1S/C18H13N3O2/c1-23-11-8-6-10(7-9-11)15-14-16(21-18(19)20-15)12-4-2-3-5-13(12)17(14)22/h2-9H,1H3,(H2,19,20,21)

InChI Key

IIYXFWJHKGQDLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NC(=N2)N)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one typically involves multi-step reactions. One common method is the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the formation of the indeno-pyrimidine core through the construction of carbon-carbon and carbon-nitrogen bonds.

Industrial Production Methods

Techniques such as microwave irradiation and the use of green solvents like ethanol are commonly explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted indeno-pyrimidine derivatives, which can exhibit enhanced biological activity and improved pharmacokinetic properties .

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Research indicates that 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one exhibits significant biological activity. It has been shown to interact with specific molecular targets in biological systems, potentially inhibiting key enzymes or receptors. Such interactions can lead to various pharmacological effects, making it a candidate for therapeutic applications. For instance, studies have suggested that this compound may possess anticancer properties by targeting specific cancer cell lines .

Synthesis Methods
The synthesis of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one can be achieved through several methods, including combinatorial synthesis techniques that optimize yield and purity. Common reagents used in these reactions include potassium permanganate for oxidation and palladium on carbon for reduction . These methods are often refined to ensure environmentally friendly conditions during synthesis.

Drug Development

Pharmacological Studies
The compound's binding affinity to biological targets is crucial for understanding its mechanism of action and potential therapeutic effects. Interaction studies help elucidate how 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one can be optimized for enhanced pharmacological profiles .

Case Studies
Several case studies have documented the efficacy of this compound in inhibiting tumor growth in preclinical models. For example, one study demonstrated its ability to induce apoptosis in specific cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Cosmetic Formulations

Topical Applications
There is growing interest in the use of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one in cosmetic formulations due to its favorable solubility profile attributed to the methoxy group. This characteristic may enhance the stability and efficacy of topical products .

Formulation Development
Research has explored the incorporation of this compound into various cosmetic formulations aimed at improving skin health. Its potential anti-inflammatory properties could make it beneficial in products designed for sensitive skin or conditions like acne .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistrySignificant biological activity; potential anticancer properties
Drug DevelopmentEffective in inhibiting tumor growth; apoptosis induction
Cosmetic FormulationsEnhances stability and efficacy of topical products; anti-inflammatory potential

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound 4b’s properties and efficacy, it is compared to structurally related indenopyrimidines and analogs (Table 1).

Table 1: Structural and Functional Comparison of Compound 4b with Analogues

Compound Name / ID Substituents / Modifications Key Biological Activity Reference Evidence
Compound 4b 4-(4-methoxyphenyl), 2-amino Anticancer (MCF7) 5, 8
Compound 4a 4-(2-methoxyphenyl), 2-amino Not specified; structural analog 5
Compound 4c 4-(2,3-dimethoxyphenyl), 2-amino Not specified; enhanced steric bulk 5
Compound 4e 4-(2-bromophenyl), 2-amino Potential halogen-mediated cytotoxicity 5
Compound 4f 4-(2-fluorophenyl), 2-amino Improved metabolic stability (C-F bond) 5
Compound B () 4-phenyl, 8-(pyrrolidin-1-ylmethyl), 2-amino Dual adenosine A1/A2A receptor antagonist 1
JNJ40255293 () 4-phenyl, 8-(2-morpholinoethoxy), 2-amino Preclinical candidate (target undisclosed) 15
Compound 10 () 4-(phenylsubstituted), pyridine core Antiproliferative (PC-3, LNCaP prostate cancer) 2

Key Insights from Comparisons

Substituent Position and Electronic Effects :

  • Methoxy Group Orientation : Compound 4b’s para-methoxy group on the phenyl ring (vs. ortho in 4a) reduces steric hindrance, improving binding to hydrophobic pockets in biological targets. The electron-donating methoxy group also enhances solubility compared to halogenated analogs (4e, 4f) .
  • Halogen Substitutions : Bromo (4e) and fluoro (4f) groups introduce electronegativity and metabolic resistance but may reduce solubility due to hydrophobic effects .

Core Structure Modifications: Pyrimidine vs. Pyridine: Compound 10 () replaces the pyrimidine with a pyridine ring, reducing hydrogen-bonding capacity and altering antiproliferative mechanisms . Side-Chain Additions: Compound B () and JNJ40255293 () feature bulky substituents (pyrrolidinylmethyl, morpholinoethoxy) at position 8, which likely enhance receptor selectivity but increase molecular weight and synthetic complexity .

Biological Activity Trends: Anticancer Potency: Compound 4b outperforms other derivatives (e.g., 4a, 4c) against MCF7 cells, suggesting the para-methoxyphenyl group optimizes interactions with breast cancer targets . Dual Receptor Antagonism: Compound B’s pyrrolidinylmethyl side chain enables dual adenosine receptor binding, a property absent in 4b due to its simpler substituent profile .

Synthetic Accessibility :

  • Compound 4b is synthesized via green MCRs with high yields (~80–90%), whereas JNJ40255293 requires multi-step functionalization, complicating scalability .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 4-methoxyphenyl group in 4b balances solubility and target affinity, making it a lead candidate for anticancer optimization. Halogenated derivatives (4e, 4f) may suit applications requiring prolonged metabolic stability.
  • Therapeutic Potential: Compound 4b’s specificity for MCF7 highlights its promise in breast cancer therapy, while analogs like Compound B () are better suited for neurological targets (e.g., adenosine receptors) .
  • Limitations : Lack of in vivo data for 4b (per provided evidence) necessitates further preclinical validation.

Biological Activity

2-Amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one (CAS No. 713514-51-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₈H₁₃N₃O₂
  • Molecular Weight : 303.32 g/mol
  • LogP : 2.87590
  • PSA : 78.83 Ų

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to the indeno[1,2-d]pyrimidine scaffold. In vitro assays have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains:

Bacterial Strain Activity (MIC μg/mL)
Bacillus subtilis32
Staphylococcus aureus16
Escherichia coli64
Salmonella typhimurium32

The minimal inhibitory concentration (MIC) values indicate that the compound displays potent activity against gram-positive bacteria, particularly Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one have been evaluated in several studies. Notably, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation:

  • Cell Lines Tested : HeLa, MCF7, HCT-116
  • IC50 Values :
    • HeLa: IC50=2.59μMIC_{50}=2.59\,\mu M
    • MCF7: IC50=4.66μMIC_{50}=4.66\,\mu M
    • HCT-116: IC50=1.98μMIC_{50}=1.98\,\mu M

These values suggest that the compound is effective at low concentrations, comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Specifically:

CDK Target IC50 (μM)
CDK21.630±0.0091.630\pm 0.009
CDK90.262±0.0130.262\pm 0.013

These findings indicate that the compound may induce cell cycle arrest and apoptosis in cancer cells through targeted inhibition of CDKs .

Case Studies

  • Study on Antimicrobial Activity :
    A study conducted on various pyrimidine derivatives showed that compounds similar to 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one exhibited significant antibacterial effects against multiple bacterial strains using the agar well diffusion method .
  • Anticancer Efficacy Study :
    Another investigation focused on the anticancer properties of related compounds demonstrated substantial cytotoxicity against HeLa cells, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases .

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